

A Technical Guide to the Physical Properties of Pentaethylene Glycol

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Compound of Interest

Compound Name: Pentaethylene glycol

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Introduction

Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol (PEG) family, characterized by five repeating ethylene oxide units with terminal hydroxyl groups.^{[1][2]} Its chemical structure imparts properties that make it a valuable component in various scientific and industrial applications, including as a synthetic intermediate, a solvent, and a plasticizer.^[1] ^[3] In the context of drug development, its hydrophilicity and biocompatibility are of particular interest, often utilized to enhance the solubility and bioavailability of therapeutic agents.^[2] This guide provides a detailed overview of the core physical properties of **pentaethylene glycol**, standardized experimental protocols for their measurement, and a conceptual map of their interdependencies.

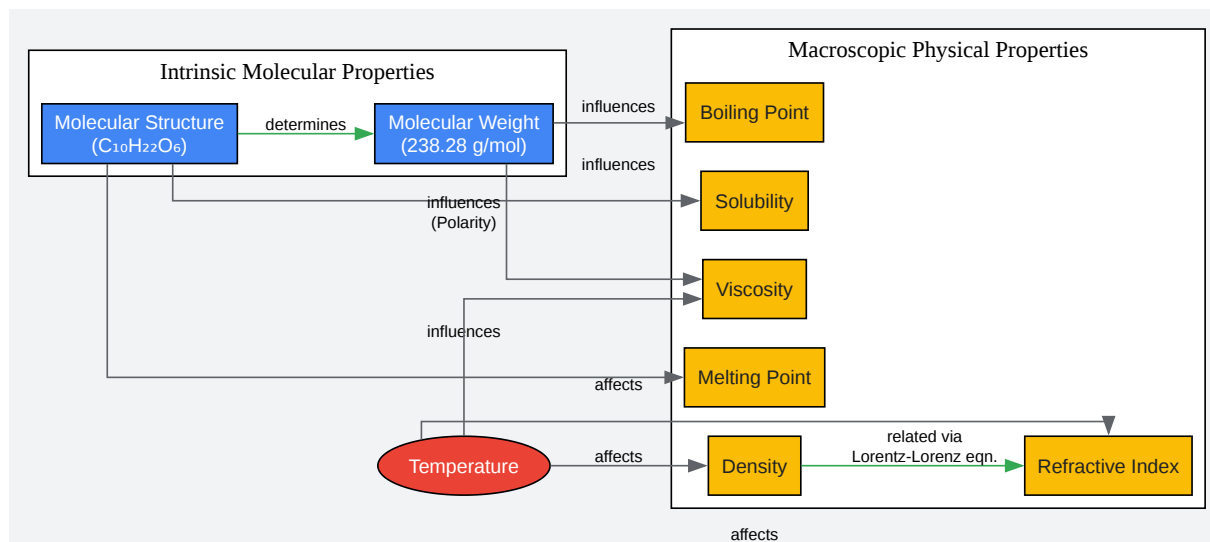
Core Physical Properties

The fundamental physical characteristics of **pentaethylene glycol** are summarized below. These values are critical for its application in chemical synthesis, formulation, and material science.

Physical Property	Value	Conditions
Molecular Formula	C ₁₀ H ₂₂ O ₆	
Molecular Weight	238.28 g/mol	
Appearance	Clear, colorless to pale yellow liquid	
Melting Point	-8.6 °C	
Boiling Point	184 °C	at 2 mmHg
Density	1.126 g/mL	at 25 °C
Refractive Index (n _D)	1.462	at 20 °C
Flash Point	>110 °C (>230 °F)	
Water Solubility	Miscible	
Organic Solvent Solubility	Slightly soluble in Chloroform and Ethyl Acetate	

Interrelation of Physical Properties

The physical properties of **pentaethylene glycol** are not isolated values but are interconnected and influenced by molecular structure and external conditions such as temperature. The following diagram illustrates these fundamental relationships.



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Caption: Logical relationships between intrinsic and macroscopic physical properties of **pentaethylene glycol**.

Experimental Protocols

Accurate and reproducible measurement of physical properties is paramount in scientific research. The following sections detail standard laboratory protocols for determining the key physical properties of liquid samples like **pentaethylene glycol**.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the substance transitions from a solid to a liquid. For substances like **pentaethylene glycol** that are liquid at room temperature, this requires sub-ambient temperature control.

- **Principle:** A small, frozen sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. Pure compounds exhibit a sharp melting point.
- **Apparatus:** Melting point apparatus with cooling capability (or a Thiele tube with a cooling bath), capillary tubes, and a calibrated thermometer.

- Procedure:
 - Sample Preparation: Introduce a small amount of liquid **pentaethylene glycol** into a capillary tube, ensuring a sample height of 2-3 mm.
 - Freezing: Flash-freeze the sample within the capillary tube using a suitable cooling medium (e.g., liquid nitrogen or a dry ice/acetone bath).
 - Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus, which has been pre-cooled to a temperature well below the expected melting point.
 - Set the apparatus to heat at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset of melting).
 - Record the temperature at which the last crystal of the solid phase disappears (completion of melting).
 - Reporting: The melting point is reported as the range between the onset and completion temperatures.

Boiling Point Determination (Thiele Tube Method under Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of **pentaethylene glycol** is typically measured under reduced pressure (vacuum) to prevent thermal decomposition.

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. In a Thiele tube, a small sample is heated, and the boiling point is observed when a continuous stream of vapor bubbles emerges from an inverted capillary and the liquid is subsequently drawn into the capillary upon cooling.
- Apparatus: Thiele tube, heat-resistant mineral oil, micro test tube, capillary tube (sealed at one end), calibrated thermometer, heat source (e.g., Bunsen burner), and a vacuum

distillation setup.

- Procedure:
 - Setup: Place approximately 0.5 mL of **pentaethylene glycol** into the micro test tube. Insert a capillary tube (sealed end up) into the liquid.
 - Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
 - Heating: Immerse the assembly in the Thiele tube filled with mineral oil. Connect the Thiele tube to a vacuum source and manometer to establish and monitor the desired pressure (e.g., 2 mmHg).
 - Observation: Gently heat the side arm of the Thiele tube. Observe for an initial expulsion of air, followed by a rapid and continuous stream of bubbles from the inverted capillary's tip.
 - Measurement: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to be drawn into the capillary tube.
 - Reporting: Report the boiling point along with the pressure at which it was measured (e.g., 184 °C at 2 mmHg).

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method offers high precision for liquid density measurements.

- Principle: The density of a liquid is determined by accurately measuring the mass of a precisely known volume of the liquid. A pycnometer is a glass flask with a specific, calibrated volume.
- Apparatus: Pycnometer (specific gravity bottle) with a capillary stopper, analytical balance (± 0.0001 g), and a constant-temperature water bath.
- Procedure:

- Calibration (Volume Determination):
 - Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer (m_0).
 - Fill the pycnometer with deionized, degassed water and insert the stopper, allowing excess water to exit through the capillary.
 - Place the filled pycnometer in a constant-temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.
 - Remove the pycnometer, carefully dry the exterior, and weigh it (m_1).
 - Calculate the pycnometer's volume (V) using the known density of water (ρ_{water}) at that temperature: $V = (m_1 - m_0) / \rho_{\text{water}}$.
- Sample Measurement:
 - Empty and dry the pycnometer.
 - Fill it with **pentaethylene glycol**, equilibrate to the same temperature (25.0 °C) in the water bath, dry the exterior, and weigh it (m_2).
- Calculation: Calculate the density of the **pentaethylene glycol** (ρ_{sample}) using the formula: $\rho_{\text{sample}} = (m_2 - m_0) / V$.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.

- Principle: An Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. This critical angle is directly related to the liquid's refractive index.
- Apparatus: Abbe refractometer, constant-temperature water bath connected to the refractometer prisms, light source (typically sodium D-line, 589 nm), and a pipette.
- Procedure:

- Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20 °C).
- Temperature Control: Turn on the circulating water bath set to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.
- Sample Application: Open the prisms and place 2-3 drops of **pentaethylene glycol** onto the surface of the measuring prism. Gently close the prisms.
- Measurement:
 - Switch on the light source.
 - Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
 - Adjust the compensator dial to eliminate any color fringe and sharpen the borderline between the fields.
 - Use the fine adjustment knob to center the borderline exactly on the crosshairs of the reticle.
- Reading: Depress the display switch to illuminate the scale and read the refractive index value. Record the temperature.

Kinematic Viscosity Determination (Ubbelohde Viscometer)

Viscosity measures a fluid's resistance to flow. For transparent liquids like **pentaethylene glycol**, a glass capillary viscometer provides accurate kinematic viscosity data, from which dynamic viscosity can be calculated.

- Principle: The kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary. The Ubbelohde "suspended-level" design ensures that the driving head is independent of the total sample volume.

- Apparatus: Ubbelohde glass capillary viscometer (select a size appropriate for the expected viscosity range), constant-temperature viscosity bath, stopwatch, and a pipette. The procedure is standardized by ASTM D445 and ISO 3104.
- Procedure:
 - Sample Preparation: Filter the **pentaethylene glycol** sample to remove any particulate matter.
 - Loading: Introduce the sample into the viscometer's filling tube.
 - Equilibration: Place the viscometer vertically in the constant-temperature bath and allow at least 15-20 minutes for the sample to reach thermal equilibrium.
 - Measurement:
 - Apply suction to the venting tube to draw the liquid up into the measuring bulb, slightly above the upper timing mark.
 - Release the suction and allow the liquid to flow freely down the capillary.
 - Start the stopwatch precisely as the liquid meniscus passes the upper timing mark.
 - Stop the stopwatch precisely as the meniscus passes the lower timing mark.
 - Calculation: The kinematic viscosity (ν) is calculated using the formula: $\nu = C * t$, where 't' is the measured flow time in seconds and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density ($\eta = \nu * \rho$).

Solubility Determination

Solubility is qualitatively and quantitatively assessed to understand a compound's behavior in various solvent systems.

- Principle: A specified amount of solute is mixed with a specified amount of solvent to determine if a homogeneous solution is formed.

- Apparatus: Small test tubes, vortex mixer, graduated pipettes.
- Procedure (Qualitative):
 - Water Solubility: Add 0.2 mL of **pentaethylene glycol** to a test tube containing 3 mL of deionized water.
 - Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.
 - Observation: Observe the mixture. If it forms a single, clear phase, the substance is considered miscible or soluble. If two distinct layers remain or the solution is cloudy, it is immiscible or insoluble.
 - Organic Solvents: Repeat the procedure using various organic solvents (e.g., chloroform, ethyl acetate, ethanol, diethyl ether) to determine its solubility profile.
 - Reporting: Report results as miscible, soluble, partially soluble, or insoluble for each solvent tested.

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